molecular formula C15H21NO4 B14744904 3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester CAS No. 1153-67-9

3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester

Cat. No.: B14744904
CAS No.: 1153-67-9
M. Wt: 279.33 g/mol
InChI Key: MZUUZRYSBHOJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two ester groups attached to the pyridine ring, along with ethyl and methyl substituents. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester can be synthesized through the Hantzsch dihydropyridine synthesis. This method involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . The reaction typically proceeds under mild conditions and results in the formation of the desired ester compound.

Industrial Production Methods

In industrial settings, the compound is often produced by the oxidation of 4-substituted Hantzsch dihydropyridines using methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound, often used in further synthetic applications.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester involves its role as a hydrogen source in chemical reactions. It participates in organocatalytic reductive amination and conjugate reduction by donating hydrogen atoms to the target molecules . The molecular targets and pathways involved in these reactions are primarily related to the reduction of activated C=C, C=O, and C=N bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Pyridinedicarboxylic acid, 4-ethyl-2,6-dimethyl-, diethyl ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to act as a hydrogen source in various chemical reactions makes it valuable in synthetic organic chemistry.

Properties

CAS No.

1153-67-9

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

diethyl 4-ethyl-2,6-dimethylpyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H21NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h6-8H2,1-5H3

InChI Key

MZUUZRYSBHOJQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC(=C1C(=O)OCC)C)C)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.